cecropin AD
Description
Properties
CAS No. |
116811-00-8 |
|---|---|
Molecular Formula |
C7H11NO |
Origin of Product |
United States |
Discovery, Derivation, and Characterization of Cecropin Ad
Comparative Analysis with Parent Cecropin (B1577577) Peptides (Cecropin A and D) Cecropin AD was designed with the goal of possessing greater potential to inhibit microorganisms compared to its parent cecropins.nih.govStudies have investigated the antimicrobial spectrum and potency of this compound in comparison to cecropin A and cecropin D. For instance, purified this compound has demonstrated broad antimicrobial activity against pathogens such as Staphylococcus aureus and E. coli, with low minimum inhibitory concentrations (MICs).nih.govpsu.eduAgainst S. aureus, this compound has shown significantly higher antimicrobial activity compared to some other cecropin derivatives.nih.gov
Research findings highlight the activity of this compound in various contexts. In studies involving weaned piglets challenged with Escherichia coli, dietary supplementation with this compound reduced the incidence of diarrhea and improved growth performance, similar to the effects observed with antibiotic supplementation. researchgate.netpsu.edu this compound treatment also influenced intestinal microbiota, decreasing E. coli counts and increasing Lactobacilli counts in the cecum. psu.edu Furthermore, it appeared to enhance immune status, indicated by higher levels of serum IgA and IgG. researchgate.netpsu.edu
This compound has also been investigated for its antiviral properties. A study evaluating its efficacy against H9N2 avian influenza virus (AIV) in chickens found that this compound treatment reduced lung pathology and viral load, and modulated inflammatory markers. frontiersin.orgnih.gov
Stability analysis of purified this compound has shown that its activity is relatively stable across a range of temperatures and pH values. It maintained functional activity even under challenge from certain proteases. nih.govpsu.edu
The mechanism of action of cecropins, including chimeric versions like this compound, is generally understood to involve interaction with bacterial cell membranes. wikipedia.orgoiu.edu.sdfrontiersin.orgtandfonline.com They are thought to bind to negatively charged membrane lipids and form pores or channels, leading to membrane disruption and cell death. wikipedia.orgfrontiersin.orgnih.govtandfonline.com Observations of distinct conduction states for this compound suggest the formation of an ion channel structure. nih.gov
Here is a summary of comparative data points from research:
| Feature | Cecropin A | Cecropin D | This compound | Source |
| Origin | Hyalophora cecropia wikipedia.orgmdpi.commdpi.comoiu.edu.sdunl.pt | Hyalophora cecropia frontiersin.orgpsu.edu | Chimeric peptide derived from Cecropin A (1-11) and Cecropin D (12-37) nih.govresearchgate.net | nih.govresearchgate.net |
| Activity Spectrum (General) | Broad-spectrum antibacterial, antifungal wikipedia.orgmdpi.com | Broad-spectrum antibacterial, some antiviral frontiersin.org | Broad-spectrum antimicrobial, antiviral, potential anti-tumor frontiersin.orgnih.govnih.govpsu.edu | frontiersin.orgnih.govnih.govpsu.edu |
| Activity vs. S. aureus | Varied activity reported acs.org | Not specifically detailed in sources | Low MICs, potent activity nih.govpsu.edu | nih.govpsu.edu |
| Activity vs. E. coli | Active wikipedia.org | Active frontiersin.orgpsu.edu | Low MICs, potent activity nih.govpsu.edu | nih.govpsu.edu |
| Antiviral Activity | Some activity reported malariaworld.org | Inhibits PRRSV in vitro mdpi.comfrontiersin.org | Reduces H9N2 AIV viral load in chickens frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Production | Recombinant or synthetic nih.govplos.org | Recombinant mdpi.com | Recombinant (Bacillus subtilis system), synthetic frontiersin.orgresearchgate.netnih.gov | frontiersin.orgresearchgate.netnih.govplos.org |
Table 1. Comparative features of this compound and its parent peptides.
Table 2. Minimum Inhibitory Concentrations (MICs) of Purified this compound against Selected Microorganisms. nih.govpsu.edu
| Microorganism | MIC (µg/mL) | MIC (µM) | Source |
| Staphylococcus aureus | < 0.2 | < 0.05 | nih.govpsu.edu |
| E. coli | < 2.0 | - | psu.edu |
| E. coli strains | - | Low MICs | nih.gov |
| Salmonella strains | - | Low MICs | nih.gov |
| S. faecalis | - | Low MICs | nih.gov |
Note: Specific MIC values for E. coli, Salmonella, and S. faecalis strains were reported as "low MICs" or "< 2.0 µg/mL" in the sources, without precise numerical values in µM for all cases.
Molecular Structure and Biophysical Characterization of Cecropin Ad
Primary Sequence Analysis and Cationic Nature
Cecropins are generally short peptides, typically composed of 34 to 39 amino acids. mdpi.commdpi.com A defining characteristic of cecropins, including cecropin (B1577577) AD, is their cationic nature. mdpi.commalariaworld.orgjmb.or.krgoogle.com This high positive charge is primarily due to the presence of abundant basic amino acids, such as lysine (B10760008) (K) and arginine (R), particularly in the N-terminal region. malariaworld.orgjmb.or.kr This cationicity is essential for the initial interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govjmb.or.krtandfonline.com This electrostatic attraction is the crucial first step in the mechanism of action of these peptides. jmb.or.krtandfonline.com
While the specific amino acid sequence of cecropin AD is a hybrid, the general features of cecropin primary sequences include a conserved distribution of hydrophilic and hydrophobic amino acids, which is characteristic of cationic peptides. researchgate.net The N-terminal region is typically rich in basic residues, contributing to its cationic and hydrophilic nature, while the C-terminal region tends to be more hydrophobic. mdpi.commalariaworld.orgnthu.edu.tw
Secondary Structural Elements: α-Helical Conformation and Amphipathicity
This compound is known to adopt a predominantly α-helical conformation, particularly in membrane-mimetic environments. nih.gov This secondary structure is crucial for its interaction with biological membranes. acs.orgmdpi.commalariaworld.org The α-helical structure is often described as a helix-hinge-helix conformation, consisting of two α-helical segments connected by a flexible hinge region. acs.orgmdpi.commalariaworld.org
A key characteristic of these α-helical structures is their amphipathicity. nih.govmdpi.comresearchgate.netmdpi.comnthu.edu.twresearchgate.net Amphipathicity means that the helix has distinct hydrophobic and hydrophilic faces. mdpi.comnthu.edu.twresearchgate.netebm-journal.org When visualized using a helical wheel projection, the charged and hydrophobic residues are distributed on opposite sides of the helical cylinder. mdpi.comresearchgate.net This spatial arrangement is critical for the peptide's ability to interact with the lipid bilayer of cell membranes. mdpi.comresearchgate.net
Neural network predictions have suggested that recombinant this compound contains predominantly α-helices (78%), with some random coils (21%) and no β-sheets. nih.gov Circular dichroism spectroscopy analysis has also confirmed that this compound adopts a basically linear, α-helix conformation in water solution. nih.gov
Role of N-terminal Amphipathic Helixes
The N-terminal region of cecropins, including this compound, forms an amphipathic α-helix that is strongly alkaline and positively charged at physiological concentrations. nih.govnthu.edu.twebm-journal.org This region is considered critical for the initial interaction with negatively charged bacterial membranes through electrostatic attraction. nih.govmalariaworld.orgjmb.or.krebm-journal.org The hydrophilic face of the N-terminal helix, populated by basic residues, interacts with the charged headgroups of membrane lipids. nthu.edu.twebm-journal.org This initial binding step is thought to be crucial for the subsequent membrane disruption. jmb.or.krebm-journal.org Studies have demonstrated the critical role of the cationic N-terminus in bacterial inhibition. malariaworld.org
Role of C-terminal Hydrophobic Helixes
The C-terminal segment of cecropins is typically more hydrophobic and also forms an α-helix. mdpi.comacs.orgmdpi.commalariaworld.orgnthu.edu.tw It is hypothesized that this hydrophobic C-terminal helix can insert into the lipid membrane. acs.org These hydrophobic interactions are considered essential for antimicrobial activity. acs.org Some theories suggest that only the C-terminal hydrophobic helix is inserted into the membrane, while the N-terminal amphipathic helix primarily binds to the surface. ebm-journal.org The insertion of the hydrophobic region into the lipid bilayer is a key step in the process by which cecropins disrupt membrane integrity and form pores. acs.orgebm-journal.org
Significance of Hinge Region in this compound Structure
The N-terminal and C-terminal helical segments in cecropins are connected by a short, flexible hinge region. mdpi.comacs.orgmdpi.commalariaworld.orgebm-journal.orgnih.gov This hinge region is often rich in residues like glycine (B1666218) (G) and proline (P), which introduce flexibility into the peptide structure. mdpi.comebm-journal.org The flexibility in the hinge region is hypothesized to be important for the peptide's ability to span and disrupt the bacterial lipid membrane, directly impacting its antimicrobial activity. acs.org This region allows the two helical segments to orient appropriately for membrane interaction and insertion. acs.orgebm-journal.org Mutations in the hinge region have been shown to impact the antibacterial properties of the peptide. acs.org
Structural Determinants of Biological Activity
The biological activity of this compound is intrinsically linked to its molecular structure. The cationic nature, α-helical conformation, amphipathicity, and the presence of distinct N- and C-terminal regions connected by a flexible hinge are all crucial structural determinants. nih.govmdpi.comacs.orgmdpi.commalariaworld.orgtandfonline.comebm-journal.org
The positive charge allows for initial electrostatic interaction with negatively charged bacterial membranes. malariaworld.orgjmb.or.krtandfonline.com The amphipathic α-helical structure facilitates the interaction with and insertion into the lipid bilayer. mdpi.comresearchgate.net The N-terminal amphipathic helix plays a critical role in membrane binding, while the hydrophobic C-terminal helix is involved in membrane insertion and pore formation. acs.orgebm-journal.org The flexibility of the hinge region is important for the peptide to adopt the necessary conformation to interact with and disrupt the membrane. acs.orgebm-journal.org
Studies on structure-activity relationships of cecropin-like peptides have demonstrated the critical role of the cationic N-terminus in bacterial inhibition. malariaworld.orgnih.gov The distribution of hydrophobic and charged residues on the amphipathic helix is also a key factor in membrane interaction and disruption. mdpi.comresearchgate.netresearchgate.net
Conformational Stability Studies in Varying Biological Milieus
The conformational stability of this compound in different biological milieus is important for its activity. While cecropins are generally unstructured in aqueous solution, they undergo a conformational change to adopt an α-helical structure upon interacting with membrane-mimetic environments or negatively charged lipid membranes. researchgate.netacs.orgasm.orgnih.govresearchgate.net
Studies using circular dichroism spectroscopy have shown that this compound adopts an α-helical conformation in water solution. nih.gov However, the degree of helicity can be influenced by the environment. For instance, the presence of membrane-mimetic environments like sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic the negatively charged lipid composition of bacterial membranes, promotes the formation of α-helical structures. acs.orgacs.org
Research on the stability of recombinant this compound has shown that its activity is not significantly affected by temperatures as high as 55°C for 20 minutes. nih.gov However, temperatures above 85°C for the same duration decreased its antimicrobial activity. nih.gov Varying the pH from 4.0 to 9.0 did not appear to affect the activity of this compound, but some loss of potency was observed at pH values lower than 4.0. nih.gov
These stability studies indicate that this compound maintains its structural integrity and activity over a range of conditions relevant to biological milieus, although extreme temperatures and highly acidic conditions can impact its potency.
pH Stability Profiles
The stability of this compound across different pH levels has been assessed by examining its antimicrobial activity after incubation in various pH environments. Studies have shown that the activity of this compound remains largely unaffected within a pH range of 4.0 to 9.0. nih.govpsu.edunih.gov However, a decrease in potency has been observed at pH values below 4.0. nih.govpsu.edunih.gov This stability within the pH range of 4.0 to 9.0 suggests that this compound maintains significant activity under conditions relevant to certain biological environments, such as the gastrointestinal tracts of animals. nih.gov
Thermostability Assessments
Investigations into the thermostability of this compound have demonstrated its resilience to elevated temperatures within a specific range. The antimicrobial activity of this compound was found to be unchanged after exposure to temperatures as high as 55°C for 20 minutes. nih.govpsu.edunih.gov However, incubation at temperatures exceeding 85°C for the same duration resulted in a significant reduction, specifically over 50%, of its antimicrobial activity. nih.gov
Below is a summary of the pH and thermostability findings:
| Condition | Parameters | Effect on Activity | Source |
| pH Stability | pH 4.0 to 9.0 | Activity not appeared to be affected | nih.govpsu.edunih.gov |
| pH lower than 4.0 | Some loss of potency observed | nih.govpsu.edunih.gov | |
| Thermostability | Up to 55°C for 20 minutes | No influence on activity | nih.govpsu.edunih.gov |
| Above 85°C for 20 minutes | Decreased activity by over 50% | nih.gov |
Resistance to Proteolytic Degradation
This compound has demonstrated a degree of resistance to degradation by various proteases. Studies involving challenges with enzymes such as proteinase K, trypsin, and pepsin have indicated that this compound is able to maintain functional activity. nih.govnih.govasm.org This suggests that the peptide resists partial degradation when exposed to these proteolytic enzymes. nih.gov Maintaining functional activity under the challenge of trypsin and pepsin has been specifically noted in research. psu.edu
Mechanistic Studies of Antimicrobial Action of Cecropin Ad
Membrane Interaction and Permeabilization Mechanisms
A key aspect of cecropin (B1577577) AD's antimicrobial activity involves its interaction with and permeabilization of bacterial cell membranes. nih.govontosight.aifrontiersin.org This process is initiated by the peptide's electrostatic attraction to the negatively charged components of the microbial membrane. nih.govontosight.aifrontiersin.orgmdpi.comnih.govnih.gov
Binding to Negatively Charged Microbial Membranes
Cecropin AD, being a cationic peptide, is electrostatically attracted to the anionic phospholipids (B1166683) abundant in bacterial membranes. mdpi.comscirp.orgcabidigitallibrary.org This initial binding is a critical step, facilitating the accumulation of the peptide on the membrane surface. scirp.orgcabidigitallibrary.org Studies have shown that the presence of negatively charged membrane lipids significantly increases peptide binding. acs.org The amphipathic nature of this compound, with a positively charged N-terminal helix and a more hydrophobic C-terminal region, is thought to play a significant role in this interaction. nih.govfrontiersin.org Molecular dynamics simulations suggest that while electrostatic interactions are important for initial attraction, hydrophobic interactions with the lipid tails also contribute to stable binding and can induce deformations in the lipid bilayer. cabidigitallibrary.org
Pore Formation Models: Ion Channel Formation
Following membrane binding, this compound can induce the formation of pores or channels in the bacterial membrane, leading to altered permeability and leakage of cellular contents. nih.govontosight.aiscirp.org One proposed mechanism involves the formation of partially selective ion channels. nih.govscirp.orgnih.govasm.org Evidence supporting this includes observations of distinct conduction states (e.g., 0.4 and 1.93 nS) for this compound in planar lipid membranes, suggesting the formation of ion channel structures. nih.govasm.org These channels can be large, with single-channel conductances suggesting a diameter of up to 4 nm. nih.gov The formation of voltage-dependent pores has also been observed, with this compound being identified as a highly effective voltage-dependent pore-forming peptide. pnas.orgpnas.org
"Carpet-like" Mechanism of Membrane Disruption
Another model describing the membrane interaction of cecropins, including this compound, is the "carpet-like" mechanism. nih.govnih.govasm.org In this model, peptides accumulate on the membrane surface, covering it in a carpet-like manner through electrostatic attraction to anionic head groups. mdpi.comcabidigitallibrary.org At a critical concentration, this peptide layer is thought to disrupt the membrane in a detergent-like fashion, potentially leading to the formation of transient toroidal pores or even micelles, causing membrane permeabilization and disintegration. mdpi.comcabidigitallibrary.org Molecular dynamics simulations have provided results that support this "carpet" type mechanism, indicating stable interaction when the peptide's apolar side is buried in the lipid tails and the cationic face interacts with phosphate (B84403) groups. cabidigitallibrary.org
Specificity for Lipopolysaccharide (LPS) in Gram-Negative Bacteria
While cecropins interact with negatively charged membranes in general, their activity against Gram-negative bacteria involves interactions with lipopolysaccharide (LPS), a major component of the outer membrane. nih.gov Studies on other cecropins, such as Galleria mellonella cecropin D, have shown interactions specifically with E. coli LPS and other lipid components of the bacterial cell envelope. researchgate.net This interaction can lead to permeabilization of the bacterial cell membrane. researchgate.net The presence of aromatic residues in the N-terminal helix is considered essential for peptide-pathogen interactions and subsequent permeabilization of the inner membrane of Gram-negative bacteria. frontiersin.org
Interaction with Intracellular Targets and Cellular Processes
Beyond membrane disruption, some studies suggest that antimicrobial peptides, including cecropins, may also interact with intracellular targets and influence cellular processes after penetrating the bacterial or nuclear membranes. researchgate.net While research specifically on this compound's direct intracellular targets is less extensively documented in the provided sources, the general understanding of AMPs includes potential interference with essential cellular functions such as enzymatic activities, cell wall synthesis, nucleic acid replication, and protein synthesis. researchgate.net Studies on Galleria mellonella cecropin D have shown that its interaction with bacterial cells can lead to intracellular damage, including loss of the cell envelope multilayer structure, formation of membrane vesicles, and enlargement of the periplasmic space. researchgate.net
Influence on Bacterial Cell Surface Morphology
The interaction of this compound with bacterial membranes can lead to observable changes in bacterial cell surface morphology. Electron microscopy studies have revealed that cecropins can cause the cell wall to become rough and nicked. mdpi.comresearchgate.net Upon binding of cecropin D, E. coli cells have been observed to lose their characteristic surface topography, accompanied by altered nanomechanical properties. researchgate.net These morphological changes are indicative of the significant disruptive effects that this compound and related peptides have on the structural integrity of bacterial cells.
Comparative Mechanistic Investigations with Other Cecropins and AMPs
The mechanistic action of this compound shares common features with other cecropins and AMPs, largely revolving around their interaction with and permeabilization of microbial membranes. Cecropins, in general, are characterized by their ability to form α-helical structures, typically consisting of a positively charged N-terminal region and a more hydrophobic C-terminal region, often connected by a flexible hinge region researchgate.netacs.orgfrontiersin.org. This amphipathic structure facilitates their interaction with the negatively charged bacterial cell membrane nih.govexplorationpub.com.
Studies comparing different cecropins and other AMPs highlight variations in their membrane interaction and pore-forming capabilities. This compound has been identified as a highly effective voltage-dependent pore-forming peptide and demonstrated potent antibacterial activity against several tested organisms pnas.org. A comparative study involving cecropins A, B, and D, along with synthetic analogs, investigated the structural requirements for pore formation pnas.org. Shorter amphipathic peptides were found to adsorb to the bilayer but did not form channels, suggesting that a flexible segment between the N-terminal amphipathic region and the C-terminal hydrophobic region is crucial for time-variant, voltage-dependent conductance pnas.org.
Cecropin A, another well-studied cecropin, is a linear peptide that can form α-helices in the presence of partially organic solvents or membranes asm.orgnih.gov. Its bactericidal mechanism is strongly linked to membrane permeabilization and depolarization asm.orgnih.gov. Early studies suggested a "carpet" model where cecropins bind to negatively charged membrane lipids and form a packed layer, increasing membrane permeability explorationpub.comasm.orgnih.gov. Later research indicated that cecropins can form partially selective ion channels asm.orgnih.gov. The concentration dependence of membrane permeabilization and depolarization for cecropin A in whole bacteria correlates with its bactericidal activity asm.orgnih.gov.
Cecropin B also disrupts the anionic cell membranes of Gram-negative bacteria, contributing to its bacteriostatic effect frontiersin.org. Both Cecropin A and Cecropin B have shown similar cytotoxic potential against certain tumor cell lines at the same peptide concentrations, suggesting comparable membrane-disrupting capabilities in these contexts scirp.org. Their mechanism on tumor cells also involves forming transmembrane pores that alter permeability and can lead to apoptosis scirp.org.
The pore formation by cecropins is thought to involve the aggregation and insertion of peptides into the lipid bilayer nih.gov. Proposed models for AMP membrane disruption include the carpet model, toroidal pore model, and barrel-stave model nih.govexplorationpub.comcambridge.org. While the precise mechanism can vary depending on the peptide concentration and lipid composition, the formation of pores or channels is a common theme cambridge.orgmdpi.com. In the toroidal pore model, the peptides insert into the membrane and induce lipid molecules to bend, forming a pore lined by both peptides and lipid headgroups mdpi.comnih.gov. The carpet model involves peptides accumulating on the membrane surface and disrupting it without forming discrete transmembrane channels explorationpub.commdpi.com.
Hybrid peptides, such as those combining sequences from cecropin A and magainin 2, have also been studied to understand the contribution of different regions to the mechanism of action acs.org. These studies suggest that the flexible hinge region and specific residues, like tryptophan, play roles in membrane insertion and pore formation acs.org. Magainins, isolated from Xenopus laevis, are another family of AMPs that target microbial membranes and are known to form α-helical structures upon interacting with membranes nih.govmdpi.com. Magainin 2, for instance, has been extensively studied and its interaction with membranes can lead to pore formation, potentially through a toroidal mechanism mdpi.comnih.gov.
The following table summarizes some comparative aspects of cecropins and other AMPs based on the research findings:
| Peptide Family/Type | Key Structural Features | Proposed Mechanism(s) of Action | Comparative Notes |
| Cecropins (General) | α-helical, cationic N-terminus, hydrophobic C-terminus, often flexible hinge | Membrane disruption, Pore formation (Carpet, Toroidal models) researchgate.netnih.govexplorationpub.comnih.govcambridge.org | Broad-spectrum antibacterial activity, particularly against Gram-negative bacteria frontiersin.orgfrontiersin.org. Mechanism involves interaction with anionic membranes nih.govexplorationpub.com. |
| This compound | Voltage-dependent pore-former pnas.org. | Pore formation pnas.org. | Identified as a potent antibacterial peptide and effective voltage-dependent pore-former compared to some others pnas.org. |
| Cecropin A | Linear, 37 residues, α-helical in membranes asm.orgnih.gov. | Membrane permeabilization, Depolarization, Ion channel formation, Carpet model asm.orgnih.gov. | Activity correlates with membrane permeabilization in whole bacteria asm.orgnih.gov. Similar cytotoxic potential to Cecropin B against certain tumor cells scirp.org. |
| Cecropin B | α-helical, cationic N-terminus, hydrophobic C-terminus researchgate.netscirp.org. | Membrane disruption, Pore formation researchgate.netfrontiersin.orgscirp.org. | Disrupts anionic bacterial membranes frontiersin.org. Similar cytotoxic potential to Cecropin A against certain tumor cells scirp.org. Contains a helix-hinge-helix structure acs.org. |
| Cecropin P1 | Can form a single long helical structure acs.org. | Membrane disruption, DNA binding capacity suggested acs.org. | May interact with membranes in a covered form, unlike some other cecropins acs.org. Lacks a conserved proline in the hinge region found in A, B, and D acs.org. |
| Magainins (General) | α-helical, cationic nih.govmdpi.com. | Membrane disruption, Pore formation (Toroidal model) nih.govmdpi.comnih.gov. | Isolated from Xenopus laevis mdpi.com. Target microbial membranes nih.govmdpi.com. |
| Melittin | Amphipathic α-helix oup.com. | Membrane disruption, Pore formation (Toroidal model) explorationpub.commdpi.com. | Often used in comparative studies of membrane-active peptides oup.combioline.org.br. |
Antimicrobial Spectrum and Efficacy of Cecropin Ad
Antibacterial Activity Against Gram-Negative Bacteria
Cecropin (B1577577) AD has shown potent antibacterial activity against various Gram-negative bacteria. nih.govnih.govgoogle.comtandfonline.com This activity is often linked to the peptide's ability to interact with and disrupt the bacterial outer membrane, particularly targeting lipopolysaccharides (LPS), a key component of the Gram-negative cell envelope. nih.govgoogle.comtandfonline.com This interaction can lead to membrane permeabilization and subsequent bacterial death. tandfonline.comfrontiersin.org
Efficacy Against Escherichia coli and Salmonella Species
Studies have specifically evaluated the efficacy of cecropin AD against Escherichia coli and Salmonella species. This compound has demonstrated low minimum inhibitory concentrations (MICs) against various strains of E. coli and Salmonella enterica serovars. nih.gov For instance, purified this compound showed antimicrobial activity against Escherichia coli with MICs reported to be less than 2 µg/mL. asm.org Against Salmonella species, including S. enterica serovar Enteritidis and S. enterica serovar Typhimurium, this compound also exhibited low MIC values. nih.gov Research has indicated that this compound supplementation in diets can alleviate diarrhea in piglets challenged with enterotoxin-producing E. coli. Similarly, studies involving other antimicrobial peptides, including this compound, have noted improvements in intestinal morphology in animals challenged with E. coli and Salmonella.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Escherichia coli and Salmonella Species
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Source |
| Escherichia coli | K12D31 | Low | Not specified | nih.gov |
| Escherichia coli | IVDC C83901 | Low | Not specified | nih.gov |
| Escherichia coli | IVDC C83529 | Low | Not specified | nih.gov |
| Escherichia coli | Not specified | Not specified | < 2 | asm.org |
| Salmonella enterica serovar Enteritidis | IVDC C79-52 | Low | Not specified | nih.gov |
| Salmonella enterica serovar Typhimurium | IVDC C77-31 | Low | Not specified | nih.gov |
Note: "Low" MIC indicates effectiveness at low concentrations, specific numerical values in µM were not provided in the source snippet.
Activity Against Multidrug-Resistant Bacterial Strains
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat, driving the search for alternative antimicrobial agents like this compound. nih.govgoogle.com this compound (CAD) has demonstrated robust activity against Gram-negative bacteria, including MDR strains. nih.govgoogle.com The efficacy against MDR bacteria is linked to the peptide's ability to destabilize the outer membrane structure by targeting LPS. nih.govgoogle.com While some studies on MDR strains focus on other cecropins or chimeric peptides involving cecropin A, the explicit mention of this compound's activity against MDR Gram-negative bacteria highlights its potential in this critical area. nih.govgoogle.com Research on related peptides, such as cecropin A-fused endolysins, has also shown enhanced bactericidal activity against MDR Gram-negative pathogens like Acinetobacter baumannii.
Antibacterial Activity Against Gram-Positive Bacteria
In addition to its effects on Gram-negative bacteria, this compound also exhibits antibacterial activity against Gram-positive species. nih.govnih.govtandfonline.com
Efficacy Against Staphylococcus aureus
Staphylococcus aureus is a notable Gram-positive bacterium against which this compound has shown efficacy. Purified this compound has displayed antimicrobial activity against Staphylococcus aureus, being particularly effective against this pathogen. nih.govasm.org Minimum inhibitory concentrations for this compound against S. aureus have been reported as low as <0.05 µM (0.2 µg/ml). nih.govasm.org This indicates a high level of potency against S. aureus. Compared to other expressed cecropin proteins, this compound has shown significantly higher antimicrobial activity against S. aureus. nih.gov
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Source |
| Staphylococcus aureus | IVDC C56005 | 0.05 | 0.2 | nih.gov |
| Staphylococcus aureus | Not specified | Not specified | < 0.2 | asm.org |
Antifungal Activity and Inhibition of Fungal Pathogens
Beyond its antibacterial properties, this compound and related cecropin-derived peptides have demonstrated antifungal activity against various fungal pathogens. asm.orggoogle.com While some studies specifically investigate this compound, others examine the antifungal effects of peptides derived from cecropin A or cecropin D, or hybrid peptides. General cecropin peptides have shown antifungal effects against Candida albicans. Studies on cecropin A-derived and cecropin A-melittin hybrid peptides have shown inhibitory effects on the growth of fungal plant pathogens such as Phytophthora infestans, Fusarium moniliforme, and Fusarium oxysporum. The N-terminal amphipathic α-helix domain of cecropin A has been identified as exhibiting antifungal activity.
Effects on Filamentation and Biofilm Formation in Fungi
Certain cecropin-derived peptides have been investigated for their effects on fungal filamentation and biofilm formation, particularly in Candida albicans. Filamentation and biofilm formation are crucial virulence factors for C. albicans. Studies on synthetic peptides derived from cecropin D have shown effective reduction in the transition of C. albicans cells from yeast to filamentous form, as well as inhibition of biofilm formation. A cecropin-4 derived peptide, C18, was found to inhibit the yeast-to-hypha transition, which is key to biofilm maturation of C. albicans, and could inhibit biofilm formation at concentrations as low as 32 μg/ml (1 × MIC). These findings suggest that cecropin-derived peptides can attenuate fungal pathogenesis by interfering with these processes.
Table 3: Effects of Cecropin-Derived Peptides on Candida albicans Filamentation and Biofilm Formation
| Peptide Source | Effect on Filamentation | Effect on Biofilm Formation | Key Findings | Source |
| Cecropin D-derived (ΔM4) | Effectively reduced | Effectively reduced | Inhibited yeast-to-filamentous form transition and mature biofilm viability. | |
| Cecropin-4 derived (C18) | Inhibited | Inhibited formation | Inhibited yeast-to-hypha transition; inhibited >80% biofilm formation at 1x MIC. |
Antiviral Activity
Inhibition of H9N2 Avian Influenza Virus Replication in Avian Models
This compound has demonstrated efficacy against the H9N2 avian influenza virus (AIV) in chickens. frontiersin.orgnih.govresearchgate.net Studies have shown that this compound can effectively inhibit the replication of H9N2 AIV in the lungs of infected chickens. frontiersin.orgnih.govresearchgate.net This inhibition contributes to a substantial reduction in lung pathology and viral load, particularly at higher dosages. frontiersin.orgnih.govresearchgate.net The therapeutic effects of this compound in avian models infected with H9N2 AIV have been reported to compare favorably with those seen from conventional treatments. frontiersin.orgnih.govresearchgate.net
Furthermore, this compound has been observed to modulate the inflammatory response associated with H9N2 AIV infection. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov It effectively influences mast cell activity and the levels of various inflammatory markers, including IL-6, TNF-α, IFN-γ, and 5-HT. frontiersin.orgnih.govresearchgate.netnih.gov This modulation of inflammatory cytokines indicates the peptide's potential to diminish inflammation and limit viral spread in avian hosts. frontiersin.orgnih.govresearchgate.netnih.gov The ability of this compound to mitigate lung damage and pulmonary edema caused by H9N2 AIV in chickens highlights its significant role in improving pulmonary health during infection. nih.gov
Anti-Tumor Activity on Non-Human Cell Lines
Research indicates that cecropin peptides, including cecropin A, have demonstrated anti-tumor effects on various non-human cell lines. Studies have shown that cecropin A can exhibit selective cytotoxic and cytostatic effects on certain cell lines while sparing non-cancerous cells. frontiersin.orgresearchgate.net For instance, cecropin A has been shown to induce apoptosis in the promyelocytic cell line HL-60 through a ROS signaling mechanism. frontiersin.org Additionally, studies on Drosophila have shown that overexpression of cecropin A can induce apoptosis and reduce tumor size in larval tumors. nih.gov Synthetic cecropin A peptides have also demonstrated anti-cancer effects against leukemia cell lines. nih.gov
Immunomodulatory Activities of Cecropin Ad
Modulation of Inflammatory Responses in Animal Models
Studies in animal models have provided evidence for the anti-inflammatory effects of cecropin (B1577577) AD. In juvenile turbot (Scophthalmus maximus) fed diets supplemented with soybean meal, which typically induces intestinal inflammation, dietary cecropin AD supplementation alleviated symptoms of enteritis. frontiersin.org Fish receiving this compound showed a preserved normal appearance of the distal intestine, similar to those on a fishmeal-based diet. frontiersin.org This suggests that this compound can mitigate inflammation in the intestinal tract in vivo.
Another animal model study in chickens demonstrated that this compound reduced lung damage and pulmonary edema induced by the H9N2 avian influenza virus. frontiersin.org This reduction in pathology was linked to a modulation of key serum cytokines and a notable reduction in the inflammatory response, indicating an antiviral effect mediated, in part, through immunomodulation. frontiersin.org
Regulation of Pro-inflammatory Cytokine Gene Expression
A key aspect of this compound's immunomodulatory activity is its influence on the expression of pro-inflammatory cytokines. In the turbot study, dietary this compound significantly decreased the gene expression of intestinal pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ), compared to the group fed soybean meal alone. frontiersin.org The levels of these pro-inflammatory genes were significantly lowered in turbot fed diets supplemented with this compound. frontiersin.org
Similarly, in chickens challenged with LPS or avian influenza virus, this compound treatment markedly influenced the levels of inflammatory factors. It was shown to reduce mRNA levels of IL-6 and IL-8 in intestinal tissues challenged with LPS. nih.gov In the context of H9N2 avian influenza virus infection, this compound substantially decreased TNF-α and IL-6 levels in chicken lungs. frontiersin.org
Here is a summary of the effects of this compound on pro-inflammatory cytokine gene expression observed in research:
| Animal Model | Inflammatory Stimulus | Cytokines Downregulated by this compound | Citation |
| Turbot | Soybean meal diet | TNF-α, IL-1β, IFN-γ, NF-κB p65 | frontiersin.org |
| Chicken | LPS | IL-6, IL-8 | nih.gov |
| Chicken | H9N2 Avian Influenza Virus | IL-6, TNF-α, IFN-γ | frontiersin.org |
Effects on Tight Junction Protein Expression in Intestinal Epithelium
Maintaining the integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances and modulating immune responses. Tight junctions are key structures in this barrier. Research indicates that this compound positively influences the expression of tight junction proteins.
In turbot, dietary supplementation with this compound up-regulated the gene expression of intestinal tight junction proteins, specifically claudin-3, claudin-4, occludin, and zonula occludens-1 (ZO-1). frontiersin.orgrsc.orgrsc.org This suggests that this compound can help strengthen the intestinal barrier.
Studies on other cecropin family peptides, such as cecropin A, have also shown similar effects on tight junction proteins in intestinal epithelial cells, increasing the expression of ZO-1, claudin-1, and occludin and enhancing barrier function. rsc.orgrsc.orgdntb.gov.ua While these studies focus on cecropin A, they support the potential for this compound to exert similar beneficial effects on intestinal barrier integrity.
Here is a summary of the effects of this compound on tight junction protein expression:
| Animal Model | Inflammatory Stimulus | Tight Junction Proteins Upregulated by this compound | Citation |
| Turbot | Soybean meal diet | Claudin-3, Claudin-4, Occludin, ZO-1 | frontiersin.orgrsc.orgrsc.org |
Inhibition of NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a significant mechanism for anti-inflammatory agents.
Research suggests that this compound can inhibit the activation of the NF-κB pathway. In turbot fed soybean meal, which increased the gene expression levels of NF-κB p65, dietary this compound supplementation significantly decreased the gene expression of intestinal NF-κB p65. frontiersin.org This indicated that this compound likely blocked the NF-κB-triggered overexpression of intestinal inflammatory cytokines. frontiersin.org
Studies on other cecropin family peptides have also demonstrated the ability to inhibit NF-κB activation. For instance, a cecropin-like peptide from black fly salivary glands inhibited LPS-induced production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways. nih.gov Another study on cecropin A showed it prevented the formation of nuclear factor-κB in macrophages stimulated with LPS, which is important for the transactivation of genes encoding pro-inflammatory molecules like TNF-α and IL-1. oup.com These findings collectively support the mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.
Biosynthesis and Production Methodologies for Cecropin Ad
Recombinant Expression Systems for Heterologous Production
Recombinant expression involves introducing the gene encoding Cecropin (B1577577) AD into a host organism, which then transcribes and translates the gene to produce the peptide. This method is widely applied for the large-scale production of biosynthetic AMPs. tandfonline.comnih.govnih.gov However, expressing AMPs in heterologous hosts can present challenges due to their small size, positive charge, potential toxicity to the host cell, and susceptibility to proteolytic degradation. tandfonline.comresearchgate.net Various microbial systems have been explored for this purpose, with Bacillus subtilis and Escherichia coli being prominent examples. nih.govrcsb.orgnih.govnih.govresearchgate.net
Bacillus subtilis Expression Systems
Bacillus subtilis is considered a promising host for the industrial production of recombinant proteins, including AMPs, owing to its advantageous characteristics such as high secretion capacity and generally regarded as safe (GRAS) status. researchgate.net Dedicated Bacillus subtilis expression systems have been developed for the efficient production of Cecropin AD. frontiersin.orgtandfonline.com
One such system involved genetically modifying B. subtilis cells to include a small ubiquitin-like modifier (SUMO) protease and utilizing a two-cistron expression vector where the this compound gene was fused to the SUMO gene. nih.gov This system incorporated an isopropyl-β-d-thiogalactopyranoside (IPTG)-inducible Spac promoter and signal peptides derived from SacB and amyQ to facilitate expression and secretion. nih.gov Using this approach, a yield of 30.6 mg of pure recombinant this compound was purified from 1 liter of culture supernatant. nih.govtandfonline.com
Another successful B. subtilis system employed the strain WB800N and a maltose-inducible vector, pGJ148. rcsb.org In this system, the this compound coding sequence was fused with the signal peptide of SPsacB, a 6xHis tag, and the SUMO gene. rcsb.org Induction with 6% maltose (B56501) led to the expression and secretion of the recombinant fusion protein into the culture medium. rcsb.org An optimized yield of 26.4 mg/L of the recombinant fusion protein was obtained from the culture supernatant. rcsb.org After purification and digestion to remove the fusion tag, approximately 4.5 mg/L of purified recombinant this compound with 93% purity was harvested. rcsb.org
| Bacillus subtilis Expression System Summary |
| Host Strain |
| Genetically modified B. subtilis 1A747 |
| B. subtilis WB800N |
| Vector |
| Two-cistron expression vector |
| pGJ148 (maltose-inducible) |
| Fusion Strategy |
| SUMO + SacB signal peptide + amyQ signal peptide |
| SPsacB signal peptide + 6xHis + SUMO |
| Induction |
| IPTG-inducible Spac promoter |
| 6% Maltose |
| Reported Yield |
| 30.6 mg/L (pure this compound) nih.govtandfonline.com |
| 26.4 mg/L (fusion protein); 4.5 mg/L (pure this compound) rcsb.org |
Escherichia coli Expression Systems
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and ease of genetic manipulation. nih.govnih.gov However, expressing AMPs in E. coli can lead to the formation of insoluble inclusion bodies, particularly at higher induction temperatures.
To address issues like inclusion body formation and toxicity, fusion protein strategies are commonly employed in E. coli systems. nih.govnih.gov For instance, a study expressed this compound fused with cationic elastin-like polypeptides (CELP) in E. coli BL21 (DE3). The CELP tag facilitated purification through inverse transition cycling (ITC), and subsequent enterokinase digestion released the this compound. This method yielded 1.2 mg of recombinant this compound from 100 ml of culture medium.
Another approach in E. coli utilized a fusion with EDDIE, a site-mutated coat protein from the classical swine fever virus. This fusion protein was expressed in E. coli as inclusion bodies, constituting over 40% of the total bacterial proteins. The active this compound was obtained after in vitro renaturation and self-cleavage of the fusion protein.
Lower induction temperatures, such as 16°C or 22°C, and lower IPTG concentrations (e.g., 0.1 mM) have been shown to improve the solubility of recombinant proteins and mitigate toxicity or self-cleavage in E. coli expression systems for cecropins.
Fusion Protein Strategies for Enhanced Expression and Purification
Fusion protein strategies are crucial for improving the heterologous expression of AMPs like this compound. nih.govtandfonline.comrcsb.orgnih.gov Fusion tags can help overcome challenges such as proteolytic degradation, protein misfolding, and the inherent toxicity of AMPs to the host cell. nih.govtandfonline.comrcsb.orgnih.gov Additionally, fusion tags often incorporate elements that facilitate the purification of the recombinant peptide. rcsb.orgnih.govnih.gov
Common fusion partners used in this compound and other AMP expression systems include:
SUMO (Small Ubiquitin-like Modifier): This tag is frequently used, particularly in Bacillus subtilis systems. nih.govtandfonline.comrcsb.org SUMO fusions can enhance expression levels and, importantly, the SUMO tag can be efficiently removed by a specific SUMO protease, resulting in the native target protein sequence. nih.gov
Cationic Elastin-Like Polypeptides (CELP): These thermally responsive polypeptides enable purification of fusion proteins through inverse transition cycling (ITC), a simple and cost-effective method.
EDDIE: This fusion partner has been used in E. coli to achieve high expression levels, often resulting in inclusion bodies that require subsequent renaturation.
Inteins: These protein segments have the ability to undergo self-cleavage, facilitating the release of the target peptide without the need for external proteases. nih.govnih.gov Intein-based systems, sometimes combined with affinity tags like chitin-binding domain (CBD) or His-tags, are used for expression and purification in E. coli. nih.govnih.gov
Signal Peptides: In Bacillus subtilis, signal peptides such as SacB and amyQ are used to direct the secretion of the recombinant peptide into the culture medium, simplifying downstream processing. nih.govfrontiersin.orgtandfonline.comrcsb.org
Affinity Tags (e.g., 6xHis tag, CBD): These tags are incorporated to enable purification using affinity chromatography techniques. rcsb.orgnih.gov
Solubility Tags (e.g., Maltose Binding Protein - MBP): These tags can improve the solubility of the fused protein, preventing inclusion body formation.
The choice of fusion partner and expression system significantly impacts the expression level, solubility, and ease of purification of recombinant this compound.
Peptide Synthesis Approaches
Chemical synthesis is an alternative method for producing this compound. nih.govtandfonline.comnih.govnih.gov Solid-phase peptide synthesis (SPPS) is a common technique used for this purpose, allowing for precise control over the peptide sequence.
While chemical synthesis can yield peptides of high purity, often exceeding 95% as confirmed by methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry, it faces significant limitations for large-scale production. The cost of chemical synthesis is generally high, particularly for longer peptides like this compound (37 amino acids), making it less economically viable for commercial applications compared to optimized recombinant expression. tandfonline.comnih.govnih.gov Consequently, chemical synthesis is typically employed for laboratory-scale production or for specific applications where high purity is paramount and cost is a lesser constraint. tandfonline.comnih.govnih.gov
Optimization of Production Yields and Purity
Achieving high production yields and purity of this compound is essential for its commercial application. nih.govtandfonline.com Optimization efforts focus on various aspects of both recombinant expression and purification processes.
Key factors influencing production yield and purity in recombinant systems include the selection of the host organism, the design of the expression vector (including the promoter, signal peptide, and fusion tag), and the optimization of culture conditions. nih.govrcsb.orgresearchgate.net Culture parameters such as induction temperature, inducer concentration (e.g., IPTG or maltose), induction time, and medium pH can significantly impact expression levels and protein solubility. nih.govnih.gov
The implementation of appropriate fusion protein strategies is a major optimization approach. nih.govtandfonline.comrcsb.orgnih.gov Fusion tags can protect the peptide from degradation, improve its solubility, and simplify purification using affinity techniques. nih.govtandfonline.comrcsb.orgnih.gov Optimizing the conditions for cleavage of the fusion tag to release the native peptide is also critical for obtaining a pure product. nih.govnih.gov
Purification strategies, such as affinity chromatography, inverse transition cycling (for CELP fusions), and renaturation protocols (for inclusion bodies), are optimized to maximize the recovery of pure this compound. rcsb.orgnih.govnih.gov Techniques like codon optimization can also be employed to enhance the efficiency of translation and thus increase expression levels. tandfonline.com Furthermore, strategies like tandem multimer expression, where multiple copies of the peptide gene are linked, have shown potential for significantly increasing AMP yields in some systems. researchgate.net
Examples of optimization leading to improved yields include the Bacillus subtilis systems that achieved yields of 30.6 mg/L and 26.4 mg/L of fusion protein. nih.govtandfonline.comrcsb.org In E. coli systems, optimizing induction conditions like lower temperatures and inducer concentrations has been shown to improve soluble expression and yield of cecropins.
| Optimization Parameter | Impact on Production | Examples/Strategies |
| Host Organism | Influences expression levels and post-translational modifications. researchgate.net | B. subtilis for secretion, E. coli for high expression (often inclusion bodies). nih.govresearchgate.net |
| Expression Vector Design | Affects transcription and translation efficiency. | Choice of promoter (IPTG-inducible, maltose-inducible), signal peptide, fusion tag. nih.govrcsb.org |
| Fusion Tag Strategy | Improves expression, solubility, stability, and purification. nih.govtandfonline.comrcsb.orgnih.gov | SUMO, CELP, EDDIE, Inteins, affinity tags (His, CBD), solubility tags. nih.govrcsb.orgnih.govnih.gov |
| Culture Conditions | Directly impacts cell growth and protein production. | Induction temperature, inducer concentration, induction time, medium pH. nih.govnih.gov |
| Cleavage Optimization | Essential for obtaining native peptide from fusion. | Specific proteases (SUMO protease, enterokinase), chemical induction (inteins). nih.govnih.govnih.gov |
| Purification Method | Determines purity and recovery yield. | Affinity chromatography, ITC, renaturation. rcsb.orgnih.govnih.gov |
| Codon Optimization | Enhances translation efficiency. | Adjusting gene sequence for host organism's codon usage bias. tandfonline.com |
| Tandem Multimer Expression | Can increase peptide copy number and yield. | Linking multiple copies of the peptide gene in the construct. researchgate.net |
Optimization is an ongoing process aimed at maximizing the efficient and cost-effective production of high-purity this compound for potential applications.
Synergistic Effects of Cecropin Ad with Other Agents
Combination with Conventional Antimicrobials and Antibiotics
The therapeutic potential of cecropins is significantly amplified when used in combination with conventional antibiotics. This approach can restore the effectiveness of antibiotics against resistant strains and reduce the concentrations needed for a bactericidal effect. While specific studies on Cecropin (B1577577) AD are limited, research on the broader cecropin family, particularly Cecropin A which shares structural similarities, provides strong evidence of synergistic activity.
Cecropin A has been shown to disrupt the biofilms of uropathogenic Escherichia coli, thereby enhancing the efficacy of the antibiotic nalidixic acid and facilitating the clearance of infection frontiersin.orgnih.gov. Similarly, a study on Cecropin A2, derived from the Aedes aegypti mosquito, demonstrated a powerful synergistic effect with tetracycline against Pseudomonas aeruginosa. The combination resulted in an eight-fold reduction in the minimum inhibitory concentrations (MICs) for both agents nih.gov.
Further research into cecropin-derived peptides has yielded promising results. A short, 16-amino acid peptide (C18) derived from cecropin 4 displayed synergy with daptomycin against methicillin-resistant Staphylococcus aureus (MRSA), achieving a fractional inhibition concentration index (FICI) value of 0.313, which indicates a strong synergistic interaction nih.govresearchgate.net. In another study, a hybrid peptide of cecropin A and melittin, known as BP100, along with its tryptophan-substituted analogs, showed potent synergy with ciprofloxacin against multidrug-resistant P. aeruginosa mdpi.com. These findings highlight that combining cecropins with various classes of antibiotics can be an effective strategy against challenging Gram-positive and Gram-negative pathogens mdpi.com.
| Cecropin-Derived Peptide | Antibiotic | Target Organism | Fractional Inhibitory Concentration Index (FICI) | Reference |
|---|---|---|---|---|
| C18 (from Cecropin 4) | Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.313 | nih.govresearchgate.net |
| BP100 (Cecropin A-melittin hybrid) | Ciprofloxacin | Multidrug-Resistant Pseudomonas aeruginosa (MDRPA) | 0.375 | mdpi.com |
| BP13 (BP100 analog) | Ciprofloxacin | Multidrug-Resistant Pseudomonas aeruginosa (MDRPA) | 0.266 | mdpi.com |
| Cecropin A2 | Tetracycline | Pseudomonas aeruginosa | ≤0.5 (8-fold MIC reduction) | nih.gov |
Synergy with Essential Oils and Natural Extracts
The exploration of synergy between cecropins and natural compounds, such as essential oils, presents a promising frontier for developing novel antimicrobial formulations. Essential oils are complex mixtures of volatile compounds with known antimicrobial properties, and their combination with cecropins can lead to enhanced activity against pathogenic bacteria.
A comprehensive study evaluated the synergistic effects of Cecropin A with essential oils from winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum) against Escherichia coli and Salmonella enterica serovar Typhimurium mdpi.comnih.govnih.gov. The findings revealed that specific combinations resulted in significant synergistic interactions. Notably, the combination of winter savory essential oil and Cecropin A demonstrated a 100% synergistic effect against S. Typhimurium mdpi.com. The combination of cinnamon essential oil and Cecropin A also showed a high degree of synergy (77.8%) against E. coli mdpi.com. Although Cecropin A alone showed lower efficacy compared to the essential oils, its presence in combinations allowed it to exhibit antibacterial activity at much lower concentrations mdpi.comnih.gov.
| Combination | Target Organism | Observed Synergistic Effect (%) | Reference |
|---|---|---|---|
| Winter Savory EO + Cecropin A | Salmonella Typhimurium | 100% | mdpi.com |
| Cinnamon EO + Cecropin A | Escherichia coli | 77.8% | mdpi.com |
Mechanisms Underlying Synergistic Actions
The primary mechanism driving the synergistic effects of cecropins with other antimicrobial agents is their ability to permeabilize bacterial cell membranes mdpi.com. Cecropins, as cationic peptides, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria nih.govnih.gov.
Upon binding, the peptide disrupts the membrane's integrity, leading to increased permeability nih.govnih.gov. This disruption has a dual effect: it is directly lethal to the bacterium and it creates pathways for other molecules, such as conventional antibiotics, to enter the cell and reach their intracellular targets more easily frontiersin.orgnih.govfrontiersin.org. For instance, Cecropin A2 was found to bind to the LPS of P. aeruginosa, permeabilize the membrane, and facilitate the translocation of tetracycline into the cytoplasm nih.gov. This increased uptake overcomes bacterial resistance mechanisms that rely on preventing antibiotic entry nih.gov.
In addition to membrane permeabilization, other mechanisms contribute to the synergy. Cecropins can disrupt or inhibit the formation of bacterial biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics frontiersin.orgnih.gov. By breaking down the biofilm structure, cecropins expose individual bacteria to the accompanying antibiotic. Furthermore, studies have suggested that Cecropin A can inhibit the function of efflux pumps, which are bacterial proteins that actively expel antibiotics from the cell, thus maintaining a higher intracellular concentration of the drug frontiersin.orgnih.gov.
Applications of Cecropin Ad in Non Human Biological Systems
Animal Agriculture and Aquaculture
The application of cecropin (B1577577) AD in animal agriculture and aquaculture has been explored primarily through dietary supplementation, with research focusing on its effects on disease control, intestinal health, and the gut microbiome.
Dietary Supplementation for Disease Control in Livestock
Dietary supplementation with cecropin AD has shown promise in controlling diseases in livestock, particularly in mitigating the impact of bacterial challenges. Studies in weaned piglets challenged with Escherichia coli (ETEC) have indicated that this compound supplementation can lead to a reduced incidence of diarrhea and improved growth performance. researchgate.netnih.govpreprints.org Research suggests that this compound enhances the immune status and improves nitrogen and energy retention in weaned piglets. nih.gov Furthermore, it has been observed to reduce intestinal pathogens. nih.gov In broilers, the addition of a recombinant AMP, Cecropin A-D-Asn, to feed has been shown to inhibit gut bacterial growth, improve nutrient utilization and intestinal structure, and promote growth. mdpi.com Co-supplementation of cecropin with other feed additives has also demonstrated improved growth performance and enhanced immune function in broilers, along with the inhibition of E. coli growth in the ceca. scielo.br
Impact on Intestinal Health and Microbiota in Aquaculture Species
In aquaculture, dietary this compound has been investigated for its effects on the intestinal health, immune response, and disease resistance of various species. Studies on juvenile turbot (Scophthalmus maximus L.) have shown that dietary this compound can improve intestinal immunity and enhance disease resistance. nih.govnih.gov Moderate levels of this compound in the diet of turbot were found to improve the intestinal immune response without disrupting the intestinal bacterial community, and enhanced resistance to Edwardsiella tarda challenge, with the lowest mortality observed in groups fed diets supplemented with moderate levels of this compound. nih.gov Dietary this compound significantly increased the activity of lysozyme (B549824) and complement component 3 levels in both serum and the distal intestine, as well as the immunoglobulin M content in the distal intestine of turbot. nih.gov Gene expression of immune cytokines such as IFN-γ, IL-1β, and chemokine SmCCL19, and the number of goblet cells in the distal intestine were also significantly increased by dietary this compound supplementation. nih.gov
Research on common carp (B13450389) (Cyprinus carpio) has indicated that cecropin can alter the composition of the gut microbiome. nih.gov While the changes differed from those caused by other antimicrobial peptides like nisin, the cecropin group's microbiome composition was observed to be closer to that of the control group. nih.gov Studies have also explored the impact of insect-derived antimicrobial peptides, including cecropins, in aquaculture feeds on the fish microbiome and resistance to pathogens like Yersinia ruckeri. buchonlab.com
Data on the impact of dietary this compound on intestinal health and immune parameters in turbot are summarized below:
| Parameter | Control Group | This compound Group (Moderate Level) | Significance |
| Serum Lysozyme Activity | Lower | Higher | Significant |
| Distal Intestine Lysozyme Activity | Lower | Higher | Significant |
| Serum Complement Component 3 | Lower | Higher | Significant |
| Distal Intestine Complement Component 3 | Lower | Higher | Significant |
| Distal Intestine IgM Content | Lower | Higher | Significant |
| Intestinal Bacterial Community | - | Not significantly disrupted | - |
| Mortality post-E. tarda challenge | Higher | Lower | Significant |
Transgenic Expression for Disease Resistance in Plants
The transgenic expression of cecropins, including hybrids, has been investigated as a strategy to confer disease resistance in plants against bacterial and fungal pathogens. While specific studies on transgenic expression of this compound were not prominently found, research has demonstrated the effectiveness of expressing other cecropin variants, such as cecropin A, cecropin B, and a cecropin A-melittin hybrid (CEMA), in various plant species. oup.comapsnet.orgresearchgate.netapsnet.orgresearchgate.net Transgenic tobacco plants expressing cecropins have shown increased resistance to bacterial infections like Pseudomonas syringae pv. tabaci. apsnet.orgapsnet.org Similarly, transgenic rice plants expressing cecropin B have exhibited enhanced resistance to bacterial leaf blight. researchgate.net Expression of cecropin A in transgenic rice has also conferred enhanced resistance to the rice blast fungus Magnaporthe grisea. researchgate.net The use of pathogen-inducible promoters to direct the expression of antimicrobial peptides like the cecropin A-melittin hybrid in transgenic tobacco has been explored to provide disease resistance. oup.com These findings suggest the potential for similar approaches using this compound to enhance plant defense mechanisms.
Avian Health Management
This compound has been studied for its potential applications in avian health management, particularly in chickens. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov
Mitigation of Viral Load and Inflammatory Responses in Chickens
Research has indicated that this compound can play a role in mitigating viral load and inflammatory responses in chickens, specifically in the context of avian influenza virus infections. Studies evaluating the therapeutic efficacy of this compound against H9N2 avian influenza virus (AIV) in chickens have revealed that it can substantially reduce lung pathology and viral load. researchgate.netnih.govfrontiersin.orgnih.gov this compound treatment effectively modulated inflammatory markers, including IL-6, TNF-α, IFN-γ, and 5-HT, suggesting its potential to diminish inflammation and viral spread. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov This positions this compound as a potential alternative treatment for H9N2 AIV in chickens, with the ability to lessen lung damage, decrease viral presence, and adjust immune responses. researchgate.netresearchgate.netnih.govnih.gov
Data on the impact of this compound on inflammatory markers in chicken lungs following H9N2 AIV infection are summarized below:
| Inflammatory Marker | Effect of this compound Treatment (Medium and High Doses) | Significance (compared to virus group) |
| IL-6 | Significantly reduced after 6 and 9 days | p < 0.01 |
| TNF-α | Substantially decreased after 3, 6, and 9 days | p < 0.01 |
Future Research Directions and Peptide Engineering Strategies
Advanced Peptide Design and Rational Modifications for Enhanced Efficacy
Rational design and modification of the cecropin (B1577577) AD peptide sequence and structure are key strategies for improving its potency, specificity, and stability. This involves creating hybrid peptides and exploring fusions with other antimicrobial agents.
Hybrid Peptide Development
Hybrid peptide development involves combining sequences from cecropin AD with other antimicrobial peptides or functional domains to generate novel peptides with enhanced properties. This strategy aims to leverage the strengths of different peptides, potentially leading to broader spectrum activity, increased potency, improved stability, or reduced toxicity. For instance, hybrid peptides based on cecropin A and other peptides like LL-37 or magainin II have shown enhanced antimicrobial and anticancer activities. mdpi.com The design of hybrid peptides often involves combining the N-terminus of one peptide with the C-terminus of another, or incorporating specific functional motifs. japsonline.comfrontiersin.org Early work on cecropin hybrids, such as a construct combining the N-terminus of cecropin A with the C-terminus of cecropin D (specifically CA(1–11)CD(12–37)), demonstrated significantly increased activity against various bacteria compared to the parental peptides. researchgate.net Another hybrid peptide, C-L, derived from cecropin A (1-8) and LL37 (17-30), exhibited superior antibacterial activity and reduced cytotoxicity compared to its parent peptides and showed potential as an anti-inflammatory agent. frontiersin.org
Fusion with Other Antimicrobial Agents (e.g., Endolysins)
Fusing this compound or its active fragments with other antimicrobial agents, such as endolysins, is a promising strategy to enhance its effectiveness, particularly against Gram-negative bacteria. frontiersin.orgnih.govresearchgate.netnih.gov Endolysins are enzymes derived from bacteriophages that degrade the peptidoglycan layer of bacterial cell walls, leading to cell lysis. frontiersin.orgnih.gov Gram-negative bacteria, however, have an outer membrane that prevents endolysins from reaching the peptidoglycan layer. nih.govresearchgate.net Fusion with a membrane-permeabilizing peptide like cecropin A can facilitate the passage of the endolysin across the outer membrane, thereby increasing its access to the cell wall and enhancing bactericidal activity. frontiersin.orgnih.govresearchgate.net Engineered fusion proteins combining endolysins with cecropin A have demonstrated enhanced outer membrane penetration and increased antibacterial activity against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.govresearchgate.netnih.gov For example, a fusion of the ST01 endolysin with cecropin A showed increased lytic activity against various Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Escherichia coli, and Enterobacter cloacae. nih.gov This approach holds significant potential for developing novel agents to combat multidrug-resistant bacterial infections. researchgate.netnih.gov
Exploration of Novel Delivery Systems and Formulations
Developing novel delivery systems and formulations is crucial for improving the stability, bioavailability, and targeted delivery of this compound, especially for systemic or oral administration. Peptides are often susceptible to degradation by proteases and can have difficulty crossing biological membranes. isciii.es Research is exploring various approaches, including the use of nanoparticles. imrpress.commdpi.com Nanoparticle-based formulations, such as lipid, polymer, or inorganic nanoparticles, can protect peptides from degradation, enhance their solubility, facilitate their transport across membranes, and prolong their circulation time, potentially reducing toxicity and improving efficacy. imrpress.commdpi.com For instance, a formulation involving an antimicrobial peptide related to cecropin and mesoporous carbon nanoparticles demonstrated improved outcomes in a mouse model of colitis. imrpress.com While the search results highlight general advancements in novel formulations for antimicrobial peptides using nanotechnology, specific research on novel delivery systems explicitly for this compound beyond its expression in Bacillus subtilis for animal feed applications is an area for further exploration. nih.govpsu.edufrontiersin.org
Investigation of Resistance Development Mechanisms Against this compound
Understanding how bacteria might develop resistance to this compound is essential for its long-term therapeutic viability. While antimicrobial peptides like cecropins are generally considered to have a lower propensity for resistance development compared to conventional antibiotics due to their membrane-disrupting mechanism, resistance can still occur. psu.edufrontiersin.org Future research should focus on elucidating the specific mechanisms bacteria might employ to evade the effects of this compound. This could involve studying adaptations in bacterial membrane composition, the activity of efflux pumps, or enzymatic degradation of the peptide. mdpi.com Such investigations would inform strategies to mitigate resistance, such as designing peptide variants less susceptible to these mechanisms or using this compound in combination therapies.
Broadening the Spectrum of Therapeutic Applications in Non-Human Systems
Beyond its potential in human medicine, this compound shows promise for broader therapeutic applications in non-human systems, particularly in agriculture and aquaculture, as an alternative to conventional antibiotics. nih.govpsu.edufrontiersin.orgmdpi.commdpi.com The use of antibiotics in animal production contributes to the development of antibiotic resistance, posing risks to both animal and human health. nih.govpsu.edu this compound has been investigated as a feed additive in livestock, such as piglets and broilers, demonstrating effectiveness in reducing diarrhea and improving intestinal health by controlling bacterial populations. psu.edufrontiersin.orgfrontiersin.orgmdpi.com Studies in juvenile turbot have also shown that dietary supplementation with this compound can alleviate intestinal inflammation and microbial dysbiosis induced by soybean meal. frontiersin.org Furthermore, research suggests the potential for transgenic expression of insect antimicrobial peptides, including cecropins, in plants and animals to enhance their resistance to pathogens. mdpi.commdpi.com Investigating the efficacy and mechanisms of this compound in various animal models and under different environmental conditions is a crucial area for future research to support its application as a sustainable antimicrobial agent in non-human systems. Additionally, this compound has shown antiviral activity against H9N2 avian influenza virus in chickens, suggesting its potential in managing viral infections in poultry. frontiersin.orgnih.gov Exploring its activity against other animal pathogens, including viruses and fungi, would further broaden its potential applications.
Conclusion
Summary of Key Findings on Cecropin (B1577577) AD
Cecropin AD is a synthetic antimicrobial peptide (AMP) engineered as a hybrid of the N-terminal region of cecropin A and the C-terminal region of cecropin D, both originally isolated from the Hyalophora cecropia moth. frontiersin.orgnih.gov Research has highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, often demonstrating superior efficacy compared to its parent peptides. nih.gov Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MICs). nih.govpsu.edu For instance, purified this compound has shown MICs of less than 0.05 μM (0.2 μg/ml) against S. aureus and less than 2 μg/mL against E. coli. nih.govpsu.edu
Beyond its direct antimicrobial effects, this compound has demonstrated promising antiviral activity. Recent in vivo studies in chickens infected with H9N2 avian influenza virus (AIV) revealed that this compound treatment substantially reduced viral load and lung pathology. frontiersin.orgnih.govresearchgate.net This antiviral effect is coupled with an immunomodulatory capacity, as this compound effectively modulated inflammatory markers such as IL-6, TNF-α, IFN-γ, and 5-HT, contributing to the reduction of inflammation and viral spread. frontiersin.orgnih.govresearchgate.net
Furthermore, research in weaned piglets challenged with Escherichia coli has indicated that dietary supplementation with this compound can alleviate diarrhea, improve growth performance, enhance intestinal health by modulating gut microflora (decreasing E. coli and increasing Lactobacillus counts), and improve immune status by increasing serum IgA and IgG levels. psu.eduresearchgate.net this compound has also shown stability across a range of temperatures (up to 55°C) and pH values (4.0 to 9.0), suggesting its potential suitability for various applications, including as a feed additive. nih.govpsu.edu
Here is a summary of some key findings:
| Activity | Observed Effect | Organism/Model | Source |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) with low MICs. | In vitro | nih.govpsu.edu |
| Antiviral | Reduced viral load and lung pathology against H9N2 AIV. | Chickens (in vivo) | frontiersin.orgnih.govresearchgate.net |
| Anti-inflammatory | Modulated inflammatory markers (IL-6, TNF-α, IFN-γ, 5-HT), reduced inflammation. | Chickens (in vivo) | frontiersin.orgnih.govresearchgate.net |
| Gut Health | Alleviated diarrhea, improved intestinal morphology, modulated gut microflora, enhanced immune status (IgA, IgG). | Weaned piglets challenged with E. coli (in vivo) | psu.eduresearchgate.net |
| Stability | Maintained activity up to 55°C and in pH range 4.0-9.0. | In vitro | nih.govpsu.edu |
Significance of this compound in the Field of Antimicrobial Peptide Research
The development and study of this compound hold significant importance in the field of antimicrobial peptide research. As a hybrid peptide, it exemplifies the potential of rational design to create AMPs with enhanced properties, such as broader spectrum activity and increased efficacy, compared to their naturally occurring precursors. frontiersin.orgnih.gov Its demonstrated activity against both bacterial and viral pathogens highlights the versatile therapeutic potential of AMPs beyond traditional antibiotics. frontiersin.orgnih.govresearchgate.net
The ability of this compound to modulate the host immune response, specifically by reducing inflammation and enhancing humoral immunity, positions it as a promising candidate for addressing complex infectious diseases where both pathogen control and host response modulation are crucial. frontiersin.orgpsu.edunih.govresearchgate.netresearchgate.net This is particularly relevant in the context of growing concerns about antibiotic resistance, where AMPs like this compound offer a potential alternative or complementary strategy due to their distinct mechanisms of action, primarily involving membrane disruption, which is less likely to induce resistance compared to many conventional antibiotics. researchgate.netnih.gov
Furthermore, the successful expression of recombinant this compound in systems like Bacillus subtilis at relatively high levels suggests the feasibility of scalable and economical production, a critical factor for the potential commercial application of AMPs. nih.gov Its stability across relevant temperature and pH ranges further enhances its practical applicability in various settings, including animal health. nih.govpsu.edu
Prospective Outlook for this compound as a Research Focus
The research conducted on this compound to date provides a strong foundation for future investigations. The demonstrated efficacy against avian influenza and E. coli in animal models suggests its potential application in veterinary medicine, particularly in poultry and swine industries, as an alternative to antibiotics for disease prevention and control. frontiersin.orgpsu.edunih.govresearchgate.netresearchgate.net Further in vivo studies are warranted to fully evaluate its therapeutic potential, optimal application methods, and long-term effects in various animal species and against a wider range of pathogens.
Exploring the precise mechanisms by which this compound exerts its antiviral and immunomodulatory effects is another critical area for future research. While its direct antimicrobial mechanism likely involves membrane interaction, the pathways involved in viral inhibition and immune modulation require further elucidation. frontiersin.orgnih.govresearchgate.netnih.gov Understanding these mechanisms could pave the way for the design of even more potent and targeted hybrid peptides.
The potential for this compound in other applications, such as aquaculture or even topical human applications, could also be explored, given its broad-spectrum activity and stability. Research into potential synergistic effects with other antimicrobial agents or vaccines could also enhance its utility. As research into AMPs continues to evolve, this compound stands out as a well-characterized hybrid peptide with demonstrated efficacy and favorable properties, making it a valuable subject for ongoing and future research aimed at developing novel anti-infective strategies.
Q & A
Q. What are the standard in vitro assays for evaluating Cecropin AD's antimicrobial efficacy?
To assess antimicrobial activity, researchers typically use minimum inhibitory concentration (MIC) assays against Gram-negative and Gram-positive bacterial strains. Protocols involve serial dilution of this compound in broth media, followed by inoculation with standardized bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL). Activity is determined via optical density measurements or colony counting after 18–24 hours. Ensure consistency in bacterial growth phase, media composition, and temperature across replicates .
Q. Which heterologous expression systems are commonly used for this compound production, and what are their key advantages?
Pichia pastoris and Escherichia coli are widely used. P. pastoris (e.g., X33 strain) enables secretory expression under the GAPDH promoter, simplifying purification and reducing endotoxin contamination. E. coli systems (e.g., BL21) offer rapid growth and high-density fermentation but may require fusion tags to mitigate peptide toxicity. Key parameters include promoter strength, selection markers (e.g., Zeocin for Pichia), and codon optimization .
Q. How can researchers confirm the structural integrity of recombinant this compound post-purification?
Use mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight (±1 Da). Circular dichroism (CD) spectroscopy assesses secondary structure (e.g., α-helical content) in membrane-mimetic environments (e.g., SDS micelles). HPLC with reverse-phase columns ensures >95% purity. Always compare with synthetic this compound standards .
Q. What are the critical factors in designing a stable plasmid construct for this compound expression?
Prioritize strong, constitutive promoters (e.g., GAPDH for Pichia), multiple cloning sites for multi-copy integration, and antibiotic resistance markers (e.g., Geneticin for rDNA regions). Include secretion signals (e.g., α-factor in Pichia) for extracellular yield. Validate construct stability via serial passage under selective pressure .
Advanced Research Questions
Q. What strategies effectively resolve discrepancies in this compound's reported biological activity across studies?
Discrepancies often arise from variations in bacterial strain susceptibility, peptide purity, or assay conditions (e.g., cation concentration affecting membrane interaction). To reconcile
Q. How can multi-copy integration techniques be optimized to enhance this compound yields in Pichia pastoris?
Use sequential transformation with dual selection markers (e.g., Zeocin and Geneticin) to integrate expression cassettes into the GAPDH locus and rDNA regions. Quantify copy number via qPCR or Southern blot. Optimize fermentation with carbon sources like glycerol (2% v/v) and nitrogen sources (e.g., yeast extract + peptone) to balance growth and production .
Q. What computational approaches are employed to design this compound analogs with improved pharmacokinetic properties?
Molecular dynamics (MD) simulations predict membrane interaction using lipid bilayer models (e.g., POPC/POPG). Machine learning tools (e.g., AMPBench) optimize charge, hydrophobicity, and helical propensity. Validate analogs via in silico toxicity prediction (e.g., ToxinPred) before synthesis .
Q. What experimental controls are essential when assessing this compound's cytotoxicity in eukaryotic cell models?
Include:
Q. How does the choice of nitrogen sources in fermentation media influence this compound's tertiary structure and bioactivity?
Organic nitrogen (e.g., yeast extract) provides essential amino acids for proper folding, while inorganic sources (e.g., ammonium sulfate) may reduce α-helical stability. Monitor bioactivity via MIC assays post-fermentation and correlate with CD spectra .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound's antimicrobial assays?
Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and assess reproducibility via intraclass correlation coefficients (ICC) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
